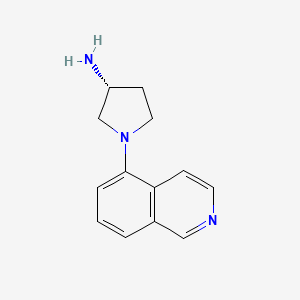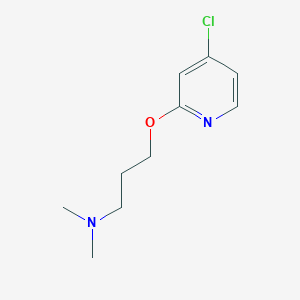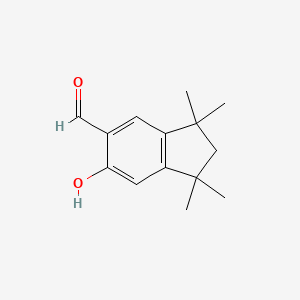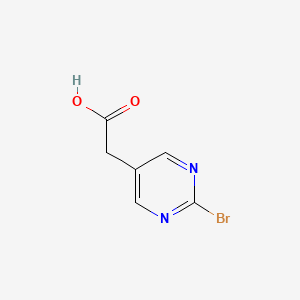
(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine is a chiral compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring attached to a pyrrolidine ring, which is further substituted with an amine group. The (3R) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the reduction of a pyrrole derivative or via the cyclization of a 1,4-diamine precursor.
Coupling of the Isoquinoline and Pyrrolidine Rings: The two rings can be coupled through a nucleophilic substitution reaction, where the isoquinoline derivative is reacted with a pyrrolidine derivative in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired stereochemistry and minimize by-product formation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated isoquinoline derivatives.
科学研究应用
(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
(3S)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine: The enantiomer of the compound with the opposite stereochemistry.
1-(Isoquinolin-5-yl)pyrrolidin-3-amine: A non-chiral version of the compound.
1-(Isoquinolin-5-yl)piperidin-3-amine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine is unique due to its specific (3R) stereochemistry, which can significantly influence its biological activity and chemical reactivity. This stereochemistry can lead to different interactions with molecular targets compared to its enantiomer or other similar compounds, making it a valuable compound for research and development.
属性
CAS 编号 |
675602-50-3 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
(3R)-1-isoquinolin-5-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H15N3/c14-11-5-7-16(9-11)13-3-1-2-10-8-15-6-4-12(10)13/h1-4,6,8,11H,5,7,9,14H2/t11-/m1/s1 |
InChI 键 |
DRIWDSVTRJINQV-LLVKDONJSA-N |
手性 SMILES |
C1CN(C[C@@H]1N)C2=CC=CC3=C2C=CN=C3 |
规范 SMILES |
C1CN(CC1N)C2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)


![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)

![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)







![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)
